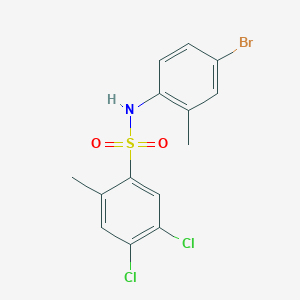
N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. The 4,5-dichloro-2-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide might be used.
Coupling: Palladium catalysts are commonly employed in coupling reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide is used as a building block for synthesizing more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group is particularly interesting due to its known biological activity, including antibacterial and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-4-chlorobenzene-1-sulfonamide
- N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzene-1-sulfonamide
- N-(4-bromo-2-methylphenyl)-4,5-difluorobenzene-1-sulfonamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzene-1-sulfonamide is unique due to the specific arrangement of bromine, chlorine, and sulfonamide groups. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization, which can be advantageous in synthetic chemistry.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4,5-dichloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-5-10(15)3-4-13(8)18-21(19,20)14-7-12(17)11(16)6-9(14)2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVENRHITHVCMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2757449.png)
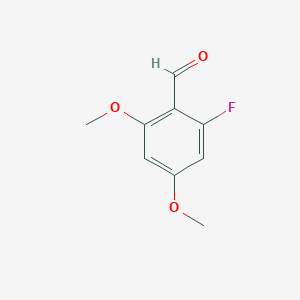
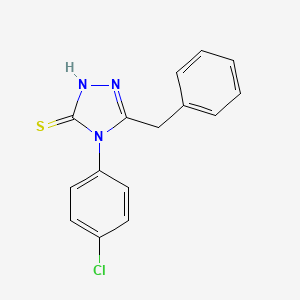
![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)
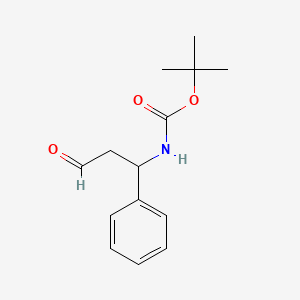
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)
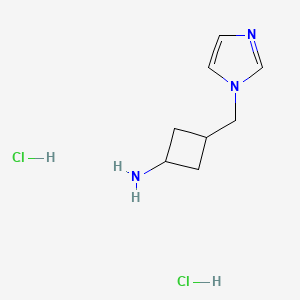
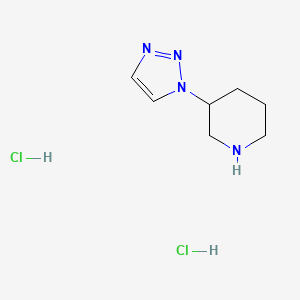

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione](/img/structure/B2757468.png)
![3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2757469.png)
